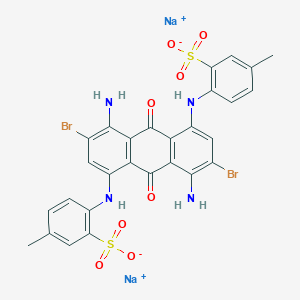
UGNMVLJXQDVALS-UHFFFAOYSA-L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UGNMVLJXQDVALS-UHFFFAOYSA-L is a complex organic compound with the molecular formula C28H20Br2N4Na2O8S2 and a molecular weight of 810.4 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UGNMVLJXQDVALS-UHFFFAOYSA-L typically involves multiple steps, starting from anthraquinone. The process includes bromination, sulfonation, and amination reactions under controlled conditions. The bromination is usually carried out using bromine in the presence of a catalyst, while sulfonation involves the use of sulfuric acid. Amination is achieved using appropriate amines under specific temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.
化学反応の分析
Types of Reactions
UGNMVLJXQDVALS-UHFFFAOYSA-L undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and sulfonated compounds.
科学的研究の応用
UGNMVLJXQDVALS-UHFFFAOYSA-L has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
作用機序
The mechanism of action of UGNMVLJXQDVALS-UHFFFAOYSA-L involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells. These properties make it useful in photodynamic therapy for targeting cancer cells.
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound, used in the synthesis of various derivatives.
1,5-Diaminoanthraquinone: Similar structure but lacks bromine and sulfonate groups.
2,6-Dibromoanthraquinone: Contains bromine atoms but lacks amino and sulfonate groups.
Uniqueness
UGNMVLJXQDVALS-UHFFFAOYSA-L is unique due to its combination of bromine, amino, and sulfonate groups, which confer distinct chemical and physical properties
特性
CAS番号 |
10130-53-7 |
|---|---|
分子式 |
C28H20Br2N4Na2O8S2 |
分子量 |
810.4 g/mol |
IUPAC名 |
disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChIキー |
UGNMVLJXQDVALS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
10130-53-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















